3-Phenylquinoxalin-2(1H)-one

説明

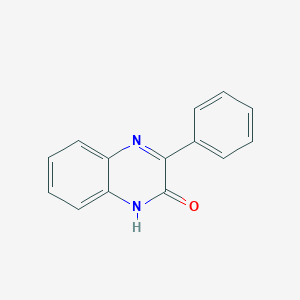

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-phenyl-1H-quinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O/c17-14-13(10-6-2-1-3-7-10)15-11-8-4-5-9-12(11)16-14/h1-9H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBBQSGVRBQKLLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60323944 | |

| Record name | 3-phenylquinoxalin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60323944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26658444 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1504-78-5 | |

| Record name | 1504-78-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405264 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-phenylquinoxalin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60323944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1504-78-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Advanced Synthetic Methodologies for 3 Phenylquinoxalin 2 1h One and Its Derivatives

Modern Cyclization Protocols

Modern synthetic strategies for constructing the 3-phenylquinoxalin-2(1H)-one scaffold have focused on efficiency, atom economy, and milder reaction conditions. These include metal-catalyst-free approaches, one-pot condensation reactions, and the use of microwave assistance to accelerate reaction times.

Metal-Catalyst-Free Oxidative Amidation-Heterocycloannulation

A metal-catalyst-free approach for the synthesis of substituted quinoxalin-2-ones, including this compound, has been developed using an oxidative amidation–heterocycloannulation protocol. thieme-connect.de This method involves the reaction of 2,2-dibromo-1-arylethanones with aryl-1,2-diamines in dimethyl sulfoxide (B87167) (DMSO) with triethylamine (B128534) as a base at 75 °C. thieme-connect.de The reaction proceeds in good yield and demonstrates broad substrate scope. researchgate.net

The proposed mechanism suggests the formation of an oxo-sulfonium intermediate from the dibromoethanone in DMSO. thieme-connect.de This intermediate then reacts with the aryl-1,2-diamine to form the quinoxalin-2-one. thieme-connect.de The reaction's regioselectivity indicates that the initial step is likely the formation of an imine rather than an amide bond. thieme-connect.de This method provides a straightforward and efficient route to various quinoxalin-2-one derivatives without the need for transition metal catalysts. thieme-connect.deresearchgate.net

A similar transition-metal-free direct oxidative amidation has been used for the C3-amidation of existing quinoxalin-2(1H)-ones using Selectfluor as a mild oxidant. nih.gov This highlights the utility of oxidative amidation in functionalizing the quinoxalinone core.

One-Pot Condensation Reactions with Aryl-1,2-diamines

One-pot condensation reactions of aryl-1,2-diamines with various precursors represent a common and efficient strategy for synthesizing quinoxaline (B1680401) derivatives. arkat-usa.orgmdpi.com The classical approach involves the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound, such as benzil, often with heating in a solvent like ethanol (B145695) or acetic acid. arkat-usa.orgmdpi.com

More recent advancements have focused on improving the efficiency and environmental friendliness of these reactions. For instance, the use of catalysts like bentonite (B74815) clay K-10 in ethanol at room temperature has been shown to effectively promote the condensation of benzene-1,2-diamine with benzil, yielding 2,3-diphenylquinoxaline (B159395). mdpi.com Another green approach utilizes phosphate-based heterogeneous catalysts such as mono-ammonium phosphate (B84403) (MAP), di-ammonium phosphate (DAP), or triple-super phosphate (TSP) in ethanol. mdpi.com

The reaction of o-phenylenediamine (B120857) with α-hydroxy ketones in refluxing acetic acid also provides a direct route to quinoxaline derivatives. researchgate.net These one-pot methods offer advantages in terms of simplicity, reduced workup procedures, and often milder reaction conditions compared to multi-step syntheses.

Microwave-Assisted Synthetic Approaches

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, and the synthesis of quinoxaline derivatives is no exception. researchgate.netmdpi.comuit.nojocpr.comudayton.edu This technique significantly reduces reaction times, often from hours to minutes, while frequently improving product yields. researchgate.net

For example, the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds can be efficiently carried out under microwave irradiation in the presence of catalysts like MgBr₂·OEt₂ or in acetic acid. researchgate.netjocpr.com In one instance, the reaction of o-phenylenediamine and benzoin (B196080) in acetic acid under microwave irradiation (450 W) for 3 minutes yielded the corresponding 2,3-diphenylquinoxaline in 98% yield. researchgate.net

Microwave-assisted methods have also been successfully applied to the synthesis of this compound derivatives through palladium-catalyzed regioselective ortho-monohalogenation. researchgate.net This approach utilizes N-halosuccinimides as the halogen source and demonstrates high functional group tolerance and amenability to gram-scale synthesis. researchgate.net The use of microwave irradiation in these syntheses not only accelerates the reactions but also aligns with the principles of green chemistry by reducing energy consumption.

Regioselective Functionalization and Derivatization Strategies

The this compound scaffold possesses multiple sites for functionalization, allowing for the synthesis of a diverse library of derivatives. Regioselective reactions are crucial for controlling the position of substitution and accessing specific target molecules.

N-Alkylation and N-Substitution Reactions

The nitrogen atom at the 1-position of the quinoxalin-2(1H)-one ring is a common site for alkylation and other substitution reactions. This modification can significantly influence the biological properties of the resulting derivatives.

A variety of N-alkyl and N-substituted derivatives of this compound have been prepared. nih.govrsc.org For example, N-propyl, N-butyl, N-isopropyl, N-allyl, N-benzyl, and N-cyclohexyl derivatives have been synthesized. rsc.org These substitutions are typically achieved by reacting the parent this compound with an appropriate alkylating agent.

A notable method for N-alkylation is the Michael addition of this compound to activated acrylic acid derivatives. This reaction has been shown to be chemoselective, leading exclusively to N-alkyl substituted products. nih.govrsc.org

The reaction of this compound with acrylic acid derivatives such as ethyl acrylate, acrylamide, and acrylonitrile (B1666552) in the presence of a base like potassium carbonate proceeds to give the corresponding 3-(2-oxo-3-phenylquinoxalin-1(2H)-yl)propanoic acid derivatives in high yields (84–92%). nih.gov This reaction represents the first reported Michael addition to this quinoxalinone system under fusion conditions. nih.gov

The resulting ester, ethyl 3-(2-oxo-3-phenylquinoxalin-1(2H)-yl)propanoate, serves as a versatile intermediate. nih.govrsc.org It can be readily converted to the corresponding hydrazide by reaction with hydrazine (B178648) hydrate (B1144303). nih.gov This hydrazide can then be used as a synthon to further modify the quinoxaline structure through reactions with isothiocyanates or via azide (B81097) coupling with various amines to produce a range of N-alkyl-3-(2-oxo-3-phenylquinoxalin-1(2H)-yl)propanamides. nih.govrsc.org It is important to note that while the Michael reaction with this compound leads to N-alkylation, similar reactions with its thione analogue, 3-phenylquinoxaline-2(1H)-thione, result in S-alkylation. nih.govacs.org

Table 1: Michael Addition Products of this compound with Acrylic Acid Derivatives nih.gov

| Acrylic Acid Derivative | Product | Yield (%) |

| Ethyl acrylate | Ethyl 3-(2-oxo-3-phenylquinoxalin-1(2H)-yl)propanoate | 92 |

| Acrylamide | 3-(2-Oxo-3-phenylquinoxalin-1(2H)-yl)propanamide | 88 |

| Acrylonitrile | 3-(2-Oxo-3-phenylquinoxalin-1(2H)-yl)propanenitrile | 84 |

Table 2: Examples of N-Alkyl-3-(2-oxo-3-phenylquinoxalin-1(2H)-yl)propanamides from Azide Coupling rsc.org

| Amine | Product | Yield (%) |

| n-Propylamine | N-propyl-3-(2-oxo-3-phenylquinoxalin-1(2H)-yl)propanamide | 72 |

| Isopropylamine | N-isopropyl-3-(2-oxo-3-phenylquinoxalin-1(2H)-yl)propanamide | Not specified |

| Butylamine | N-butyl-3-(2-oxo-3-phenylquinoxalin-1(2H)-yl)propanamide | Not specified |

| Allylamine | N-allyl-3-(2-oxo-3-phenylquinoxalin-1(2H)-yl)propanamide | Not specified |

| Benzylamine | N-benzyl-3-(2-oxo-3-phenylquinoxalin-1(2H)-yl)propanamide | Not specified |

| Cyclohexylamine | N-cyclohexyl-3-(2-oxo-3-phenylquinoxalin-1(2H)-yl)propanamide | Not specified |

| Morpholine | 1-(Morpholin-4-yl)-3-(2-oxo-3-phenylquinoxalin-1(2H)-yl)propan-1-one | Not specified |

| Piperidine | 1-(Piperidin-1-yl)-3-(2-oxo-3-phenylquinoxalin-1(2H)-yl)propan-1-one | Not specified |

| Pyrrolidine | 1-(Pyrrolidin-1-yl)-3-(2-oxo-3-phenylquinoxalin-1(2H)-yl)propan-1-one | Not specified |

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental method for introducing various functional groups onto the quinoxaline core. The reactivity of the quinoxaline system allows for substitution at different positions. For instance, the chlorine atom in derivatives like 3-chloro-1-phenylquinoxalin-2(1H)-one is susceptible to replacement by nucleophiles under appropriate conditions. evitachem.com A common approach for creating diverse quinoxaline derivatives involves the substitution of a hydrogen atom at the 2- or 3-position with C-nucleophiles. nih.gov

Furthermore, functional groups already present on the ring can be transformed. An example is the conversion of 3-phenylquinoxalin-2-amine into this compound by treatment with sodium nitrite (B80452) in concentrated sulfuric acid. thieme-connect.de The synthesis of di-substituted quinoxalines has been achieved through nucleophilic substitution on 2-monosubstituted quinoxalines, reacting them with alkyl-, aryl-, heteroaryl-, and alkynyl-nucleophiles to yield products in moderate to good yields. nih.gov

Reactions with Alkyl Halides

Alkylation, particularly at the N-1 position, is a common strategy to modify the properties of this compound. This reaction typically proceeds via nucleophilic attack of the nitrogen atom on an alkyl halide. The resulting N-substituted derivatives are often used as substrates in further functionalization reactions. For example, N-1 substituents such as methyl, benzyl, and allyl groups have been successfully introduced, and these derivatives have been used in subsequent C-3 alkylation and arylation reactions. tandfonline.com The reaction of the tautomeric thione form, 3-phenylquinoxaline-2(1H)-thione, with electrophilic alkylating agents such as acrylic acid derivatives, also highlights the susceptibility of the quinoxaline scaffold to alkylation, primarily at the sulfur atom. acs.org

C-H Activation and Functionalization

Direct C-H activation has emerged as a powerful and atom-economical tool for the functionalization of the this compound core, allowing for the introduction of various substituents without pre-functionalized starting materials.

A regioselective and environmentally friendly method for the selenylation and sulfenylation of 3-phenylquinoxalinones has been developed using rhodium catalysis. nih.govrsc.orgrsc.org This N-directed C-H activation strategy proceeds 'on water' in the presence of silver triflimide and silver carbonate, using dichalcogenides as the selenium or sulfur source. nih.govrsc.orgrsc.org The optimized conditions involve reacting the this compound substrate with a dichalcogenide in the presence of a [Cp*RhCl₂]₂ catalyst. nih.govrsc.org

This methodology demonstrates broad substrate scope, tolerating various substituents on both the 3-phenyl ring of the quinoxalinone and the diphenyl dichalcogenide. rsc.org Generally, electron-donating groups on the diphenyl disulfide lead to higher yields compared to electron-withdrawing groups. rsc.org

Table 1: Rhodium-Catalyzed Selenylation of 1-ethyl-3-phenylquinoxalin-2(1H)-one

| Entry | Catalyst (5 mol%) | Additive (0.6 equiv.) | Oxidant (1 equiv.) | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | [CpRhCl₂]₂ | AgNTf₂ | Ag₂CO₃ | Dioxane | 110 | 35 nih.govrsc.org |

| 2 | [CpRhCl₂]₂ | AgNTf₂ | Ag₂CO₃ | Water | 110 | 25 researchgate.net |

| 3 | [Cp*RhCl₂]₂ | AgNTf₂ | Ag₂CO₃ | Dioxane/Water (1:1) | 110 | 94 researchgate.net |

| 4 | Pd(OAc)₂ | AgNTf₂ | Ag₂CO₃ | Dioxane/Water (1:1) | 110 | No Reaction nih.govrsc.org |

Data sourced from optimization studies. nih.govrsc.orgresearchgate.net

Metal- and photocatalyst-free methods have been established for the C-3 arylation of quinoxalin-2(1H)-ones through free radical cross-coupling reactions. rsc.org One effective protocol utilizes potassium persulfate (K₂S₂O₈) as an oxidant to generate aryl radicals from arylhydrazines or aryl boronic acids. rsc.org These radicals then couple at the C-3 position of the quinoxalinone ring to afford 3-arylquinoxalin-2(1H)-ones in good to excellent yields. rsc.org The involvement of a radical pathway has been confirmed through trapping experiments. rsc.org Another approach employs a simple HCl-mediated, photocatalytic method with arylhydrazine under transition metal catalyst- and oxidant-free conditions, also proceeding through a radical mechanism. mdpi.com

An efficient and regioselective decarboxylative C-H acylation of N-methyl-3-phenylquinoxalin-2(1H)-ones has been achieved using a dual palladium-photoredox catalytic system. nih.govacs.orgnih.gov This reaction is promoted by visible light (blue LEDs) at room temperature and uses α-oxo-2-phenylacetic acids as the acylating agents. nih.govacs.orgacs.org The system typically employs a palladium catalyst in conjunction with an organic dye like fluorescein, which acts as the photoredox catalyst. nih.govacs.org

The protocol has a wide substrate tolerance, accommodating various functional groups on both the quinoxalinone scaffold and the phenylglyoxylic acid. nih.gov Electron-releasing groups on the 3-phenyl ring of the quinoxalinone generally provide slightly better yields than electron-withdrawing groups. nih.gov The reaction is operationally simple and provides good to excellent yields of the acylated products. nih.govacs.org

Table 2: Substrate Scope for Visible-Light-Promoted Decarboxylative Acylation

| Quinoxalinone Substrate (1-methyl) | Phenylglyoxylic Acid Substituent | Product | Yield (%) |

|---|---|---|---|

| 3-phenyl | H | 3a | 95 nih.gov |

| 3-phenyl | 4-Me | 3b | 92 nih.gov |

| 3-phenyl | 4-F | 3d | 85 nih.gov |

| 3-phenyl | 4-Cl | 3e | 86 nih.gov |

| 3-(4-methoxyphenyl) | H | 3h | 93 nih.gov |

| 3-(4-chlorophenyl) | H | 3j | 88 nih.gov |

Data represents selected examples from the study. nih.gov

Thiation of this compound to 3-Phenylquinoxaline-2(1H)-thione

The conversion of the carbonyl group of this compound to a thiocarbonyl group yields 3-phenylquinoxaline-2(1H)-thione, a versatile intermediate. nih.govacs.org A convenient method for this thiation involves a two-step process. nih.govresearchgate.net First, the starting quinoxalinone is chlorinated to produce 2-chloro-3-phenylquinoxaline. nih.govresearchgate.net In the second step, this chloro intermediate is heated with a thiating agent, such as N-cyclohexyldithiocarbamate cyclohexylammonium salt, in a solvent like chloroform (B151607) to afford the desired 3-phenylquinoxaline-2(1H)-thione in excellent yield. nih.govresearchgate.netnih.gov

The resulting 3-phenylquinoxaline-2(1H)-thione exists in a tautomeric equilibrium between the thione and thiol forms. nih.govacs.org This dual nature allows for further chemoselective modifications, such as S-alkylation reactions, making it a valuable synthon for preparing a variety of biologically active molecules. acs.orgnih.govacs.org

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-chloro-1-phenylquinoxalin-2(1H)-one |

| 3-phenylquinoxalin-2-amine |

| 1-ethyl-3-phenylquinoxalin-2(1H)-one |

| 1,2-diphenyl diselenide |

| Diphenyl disulfide |

| Silver triflimide |

| Silver carbonate |

| [Cp*RhCl₂]₂ |

| 3-Phenylquinoxaline-2(1H)-thione |

| 2-chloro-3-phenylquinoxaline |

| N-cyclohexyldithiocarbamate cyclohexylammonium salt |

| Potassium persulfate |

| Arylhydrazine |

| Aryl boronic acid |

| N-methyl-3-phenylquinoxalin-2(1H)-one |

| α-oxo-2-phenylacetic acid |

| Fluorescein |

| Palladium(II) acetate |

| tert-butyl peroxybenzoate |

Chemoselective Alkylation of the Thione Derivative

The thione derivative of this compound, namely 3-phenylquinoxaline-2(1H)-thione, is a critical precursor that exhibits ambident nucleophilic character. nih.gov It exists in a tautomeric equilibrium between its thione and thiol forms. nih.govacs.org This dual reactivity allows for selective alkylation at either the sulfur or nitrogen atoms, depending on the reaction conditions and the nature of the electrophile employed. nih.govacs.org

The structure of 3-phenylquinoxaline-2(1H)-thione, featuring a phenyl group that contributes to an extended conjugated system, imparts both soft and hard characteristics to the sulfur atom. nih.govacs.org Research has demonstrated that the reaction of the thione with both hard electrophiles, such as activated acrylic acid compounds, and soft electrophiles leads preferentially to S-substituted derivatives. nih.govacs.org This chemoselectivity is crucial for the controlled synthesis of targeted molecules. The reaction of 3-phenylquinoxaline-2(1H)-thione with soft electrophiles has been a particular focus for generating biologically promising compounds. nih.gov For instance, the reaction with specific alkylating agents under basic conditions consistently yields products of S-alkylation, highlighting the sulfur atom's role as the primary site of nucleophilic attack in these transformations. nih.govacs.org

Synthesis of S-Substituted Quinoxaline Derivatives

The chemoselective S-alkylation of 3-phenylquinoxaline-2(1H)-thione provides a direct and efficient pathway to a diverse array of S-substituted quinoxaline derivatives. These derivatives are valuable intermediates for further functionalization, particularly for the introduction of peptidomimetic chains.

One prominent synthetic strategy involves the Michael addition of 3-phenylquinoxaline-2(1H)-thione to acrylic acid derivatives. The reaction with reagents like methyl acrylate, acrylamide, and acrylonitrile in the presence of a base such as triethylamine consistently results in the formation of S-alkylated products in good yields. nih.govacs.org Another common approach is the reaction of the thione with halo-esters, such as ethyl bromoacetate, which also proceeds with high selectivity for the sulfur atom. nih.govacs.org

The structural confirmation of these S-substituted derivatives is typically achieved through spectroscopic methods. For example, in the ¹H NMR spectrum of ethyl (3-phenyl-quinoxalin-2-ylsulfanyl)acetate, the appearance of a characteristic singlet for the SCH₂CO protons confirms that alkylation has occurred at the sulfur atom. nih.govacs.org

Table 1: Examples of S-Substituted Quinoxaline Derivatives from 3-Phenylquinoxaline-2(1H)-thione

| Electrophile | Base/Solvent | Product | Yield (%) | Reference |

| Methyl acrylate | Triethylamine | Methyl 3-((3-phenylquinoxalin-2-yl)sulfanyl)propanoate | Good | nih.govacs.org |

| Acrylamide | Triethylamine | 3-((3-Phenylquinoxalin-2-yl)sulfanyl)propanamide | Good | nih.govacs.org |

| Acrylonitrile | Triethylamine | 3-((3-Phenylquinoxalin-2-yl)sulfanyl)propanenitrile | Good | nih.govacs.org |

| Ethyl bromoacetate | K₂CO₃ / DMF | Ethyl (3-phenyl-quinoxalin-2-ylsulfanyl)acetate | N/A | nih.govacs.org |

Yields reported as "Good" in the source literature without specific percentages.

Formation of Peptidomimetic Side Chains

The S-substituted ester derivatives of 3-phenylquinoxaline serve as excellent precursors for the construction of more complex molecules bearing peptidomimetic side chains. nih.govnih.gov This is a key strategy for enhancing the biological activity of the quinoxaline scaffold, with studies showing the importance of such side chains for anticancer properties. nih.govjetir.org The synthesis of these peptidomimetics is generally accomplished through a multi-step sequence starting from the S-substituted esters.

The typical synthetic route involves the following steps:

Hydrazinolysis: The S-substituted ester, for example, ethyl (3-phenylquinoxalin-2-ylsulfanyl)acetate or methyl 3-((3-phenylquinoxalin-2-yl)sulfanyl)propanoate, is treated with hydrazine hydrate in a suitable solvent like ethanol to form the corresponding hydrazide in high yield. nih.govjetir.org

Azide Formation: The resulting hydrazide is then converted into a reactive carbonyl azide intermediate. This is achieved by treating the hydrazide with a nitrous acid solution (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures. nih.govacs.org

Azide Coupling: The in situ-generated carbonyl azide is a key intermediate for forming amide bonds. It is reacted directly, without purification, with the hydrochloride salts of various amino acid methyl esters or with different amines in the presence of a base like triethylamine. nih.govjetir.org This "azide coupling method" is advantageous as it is reported to minimize racemization during amino acid coupling. nih.govjetir.org

This sequence allows for the introduction of single amino acid residues, dipeptides, or simple alkyl amide chains, creating a library of quinoxaline-based peptidomimetics. nih.govacs.org The resulting compounds have shown significant potential, with some exhibiting promising cytotoxic activity against cancer cell lines. nih.govjetir.org

Table 2: Synthesis of Peptidomimetic Derivatives via Azide Coupling

| Starting Ester | Coupled Amine/Amino Acid Ester | Product Type | Reference |

| Ethyl (3-phenylquinoxalin-2-ylsulfanyl)acetate | Glycine methyl ester hydrochloride | S-substituted methyl-2-[2-(3-phenylquinoxalin-2-ylsulfanyl)acetylamino]alkanoate | nih.govacs.org |

| Ethyl (3-phenylquinoxalin-2-ylsulfanyl)acetate | β-Alanine methyl ester hydrochloride | S-substituted methyl-2-[2-(3-phenylquinoxalin-2-ylsulfanyl)acetylamino]alkanoate | nih.govacs.org |

| Ethyl (3-phenylquinoxalin-2-ylsulfanyl)acetate | L-Aspartic acid methyl ester hydrochloride | S-substituted methyl-2-[2-(3-phenylquinoxalin-2-ylsulfanyl)acetylamino]alkanoate | nih.govacs.org |

| Ethyl (3-phenylquinoxalin-2-ylsulfanyl)acetate | Various alkane amines | N-alkyl-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)]acetamide | nih.govacs.org |

| Methyl 3-((3-phenylquinoxalin-2-yl)sulfanyl)propanoate | Various amino acid methyl esters | Methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoate | nih.gov |

| Methyl 3-((3-phenylquinoxalin-2-yl)sulfanyl)propanoate | Various N-alkyl amines | N-Alkyl 3-((3-phenylquinoxalin-2-yl)sulfanyl)propanamide | nih.gov |

Iii. Chemical Reactivity and Reaction Mechanisms

Detailed Mechanistic Pathways of Synthesis Reactions

The formation of the 3-phenylquinoxalin-2(1H)-one scaffold can be achieved through several synthetic routes, each with distinct mechanistic features.

A one-pot synthesis of this compound and its derivatives can be achieved through an oxidative amidation-heterocycloannulation protocol starting from 2,2-dibromo-1-arylethanone and an appropriate benzene-1,2-diamine. thieme-connect.deresearchgate.net This metal-catalyst-free method involves the reaction in dimethyl sulfoxide (B87167) (DMSO) which acts as both a solvent and an oxidant. thieme-connect.de

The proposed mechanism for the formation of this compound (7a) from aryldibromoethanone (6a) can proceed through two possible pathways, Path A or Path B. thieme-connect.de In both pathways, the initial step is the formation of an oxo-sulfonium intermediate (10) from the reaction of aryldibromoethanone (6a) with DMSO. thieme-connect.de This intermediate then reacts with the aryl-1,2-diamine. The regioselectivity of the reaction suggests that the reaction likely proceeds through an imine mechanism rather than an amide intermediate in the initial step. thieme-connect.de

Table 1: Proposed Intermediates in Oxidative Amidation-Heterocycloannulation

| Intermediate | Structure | Role in Mechanism |

|---|---|---|

| Oxo-sulfonium intermediate (10) | Formed from the oxidation of aryldibromoethanone by DMSO. thieme-connect.de | |

| Imine intermediate | Favored intermediate formed from the reaction of the oxo-sulfonium intermediate with aryl-1,2-diamine. thieme-connect.de |

This table is based on the proposed mechanistic pathways and intermediates discussed in the synthesis of this compound via oxidative amidation-heterocycloannulation.

The C-3 arylation of quinoxalin-2(1H)-ones is a common strategy for derivatization, and many of these reactions proceed through a free radical mechanism. nih.gov These methods often utilize various aryl sources, such as arylhydrazines, arylboronic acids, and diaryliodonium salts, in the presence of an oxidant or under photocatalytic conditions to generate aryl radicals. nih.govnih.gov

For instance, a metal- and photocatalyst-free method employs potassium persulfate (K₂S₂O₈) as an oxidant to generate aryl radicals from arylhydrazines or arylboronic acids. nih.gov These aryl radicals then undergo a cross-coupling reaction at the C-3 position of the quinoxalin-2(1H)-one ring. nih.gov

In another approach, iodosobenzene (B1197198) can be used to promote the oxidative C-3 arylation with arylhydrazines. nih.gov The proposed mechanism involves the formation of an aryldiazene intermediate, which is then oxidized to a diazenyl radical. nih.gov This radical releases nitrogen gas to generate the aryl radical, which subsequently attacks the quinoxalin-2(1H)-one. nih.gov

Visible-light-induced protocols also play a significant role in C-3 arylation. mdpi.comresearchgate.net For example, a method mediated by hydrochloric acid (HCl) under blue LED irradiation suggests a radical pathway. mdpi.com In this proposed mechanism, the excited state of the quinoxalinone derivative transfers energy to triplet oxygen to form singlet oxygen. mdpi.com A single-electron-transfer (SET) process between HCl and singlet oxygen then generates a chlorine radical and a superoxide (B77818) anion, which ultimately leads to the formation of the aryl radical from arylhydrazine. mdpi.com

Table 2: Key Species in Free Radical C-3 Arylation

| Species | Role in Mechanism | Method of Generation |

|---|---|---|

| Aryl radical | The key intermediate that attacks the C-3 position of the quinoxalinone. nih.govnih.gov | From arylhydrazines, arylboronic acids, or diaryliodonium salts via oxidation or photocatalysis. nih.govnih.gov |

| Diazenyl radical | A precursor to the aryl radical in reactions involving arylhydrazines. nih.gov | Oxidation of an aryldiazene intermediate. nih.gov |

| Singlet oxygen | An active species in some photocatalytic arylation reactions. mdpi.com | Energy transfer from an excited state of the quinoxalinone to triplet oxygen. mdpi.com |

This table summarizes the key reactive species involved in the free radical C-3 arylation of quinoxalin-2(1H)-ones based on various reported mechanisms.

Metal catalysts, particularly palladium, are employed in the derivatization of this compound. For example, a palladium-catalyzed direct oxidative amidation of quinoxalin-2(1H)-ones with acetonitrile (B52724) has been developed to synthesize 3-amidated derivatives. rsc.org While the specific catalytic cycle for this reaction is not detailed in the provided information, palladium-catalyzed C-H activation/C-N bond formation reactions typically involve a sequence of steps including C-H activation, coordination of the coupling partner, migratory insertion or reductive elimination, and catalyst regeneration.

Copper catalysts have also been utilized in three-component reactions. For instance, the synthesis of 3-substituted quinoxalin-2(1H)-ones containing an ether unit can be achieved using CuCl as a catalyst in a reaction involving a quinoxalin-2(1H)-one, styrene, and tert-butyl peroxybenzoate (TBPB). nih.gov The proposed mechanism starts with the homolytic cleavage of TBPB under heating to produce benzoyloxy and tert-butoxy (B1229062) radicals. nih.gov These radicals then participate in a cascade of reactions, facilitated by the copper catalyst, to form the final product.

Table 3: Components of a Representative Copper-Catalyzed Three-Component Reaction

| Component | Role in Reaction |

|---|---|

| This compound | Substrate |

| Styrene | Coupling partner |

| tert-Butyl peroxybenzoate (TBPB) | Radical initiator |

This table outlines the components of a copper-catalyzed three-component reaction for the derivatization of this compound.

Tautomerism and Isomerism in this compound Systems

This compound can exist in different tautomeric forms due to the presence of a lactam-lactim system. The keto (amide) form, this compound, is generally the more stable and predominant tautomer. However, it can interconvert to the enol (imidol) form, 3-phenyl-2-quinoxalin-2-ol. This tautomerism is a fundamental aspect of its chemical reactivity, influencing its spectroscopic properties and reaction outcomes. libretexts.org The equilibrium between the keto and enol forms can be influenced by factors such as solvent polarity and pH.

Table 4: Tautomeric and Isomeric Forms

| Type of Isomerism | Description | Key Structural Feature |

|---|---|---|

| Keto-Enol Tautomerism | Proton transfer between the nitrogen at position 1 and the carbonyl oxygen at position 2. libretexts.org | Lactam-lactim system |

This table describes the main types of isomerism observed in this compound and its derivatives.

Reaction Kinetics and Thermodynamics of Derivatization Reactions

The study of reaction kinetics provides insights into the rates and mechanisms of the derivatization reactions of this compound. For instance, pulse radiolysis studies have been conducted to investigate the kinetics of the reactions of hydroxyl radicals (•OH) and azide (B81097) radicals (•N₃) with quinoxalin-2(1H)-one and its derivatives in aqueous solutions. mdpi.com These studies help to determine the rate constants for these reactions and to characterize the transient species formed, such as OH-adducts and N-centered radicals. mdpi.com

Table 5: Kinetic Data for the Reaction of Quinoxalin-2(1H)-one (Q) with Radicals

| Radical | Rate Constant (k) | Transient Species Observed |

|---|---|---|

| •OH | High rate constant | OH-adducts on the benzene (B151609) ring (λmax = 470 nm), N-centered radicals (λmax = 390 nm) |

This table presents kinetic data from pulse radiolysis studies of quinoxalin-2(1H)-one, highlighting the reactivity towards hydroxyl radicals and the resulting transient species. mdpi.com The specific rate constant for the reaction with azide radicals was not provided in the search results.

Iv. Pharmacological and Biological Investigations

Anticancer Activities and Mechanisms of Action

Derivatives of 3-phenylquinoxalin-2(1H)-one have emerged as a promising class of compounds in oncology research, demonstrating potent activity against various cancer cell lines. researchgate.net Their mechanisms of action are multifaceted, involving the induction of programmed cell death, interruption of the cell cycle, and inhibition of key enzymes essential for cancer cell survival and proliferation.

A significant body of research has demonstrated the cytotoxic effects of this compound derivatives against a range of human cancer cell lines. Numerous studies have synthesized series of these compounds and evaluated their ability to inhibit the growth of colorectal carcinoma (HCT-116), breast adenocarcinoma (MCF-7), liver hepatocellular carcinoma (HepG2), and prostate cancer (PC-3) cells. nih.govnih.gov

For instance, a series of 27 new derivatives prepared from 3-phenylquinoxaline-2(1H)-thione showed notable inhibitory action against HCT-116 and MCF-7 cancer cells, with some compounds exhibiting IC₅₀ values as low as 1.52 µg/mL. nih.govacs.org Another study focusing on 2-oxo-3-phenylquinoxalines identified derivatives that significantly reduced the viability of HCT-116 cells, with IC₅₀ values recorded at 28.85 ± 3.26 μg/mL and 26.75 ± 3.50 μg/mL for specific compounds. nih.govrsc.org

Furthermore, evaluations of other novel quinoxaline (B1680401) derivatives have shown potent anti-proliferative effects against PC-3 and HepG2 cells, with IC₅₀ values of 2.11 µM and 4.11 µM against the PC-3 line. nih.gov The cytotoxic activity often compares favorably to established chemotherapy drugs like doxorubicin. acs.org A series of methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates exhibited IC₅₀ values in the range of 1.9–7.52 μg/mL on HCT-116 cells and 2.3–6.62 μg/mL on MCF-7 cells. acs.org

| Derivative Series | Cell Line | Reported IC₅₀ Values | Reference |

|---|---|---|---|

| N-alkyl-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)]acetamides | HCT-116 | 1.52 µg/mL (most active) | nih.gov |

| N-alkyl-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)]acetamides | MCF-7 | 2.0 µg/mL (most active) | nih.gov |

| 2-oxo-3-phenylquinoxalines | HCT-116 | 26.75 - 28.85 µg/mL | nih.govrsc.org |

| Methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates | HCT-116 | 1.9 - 7.52 µg/mL | acs.org |

| Methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates | MCF-7 | 2.3 - 6.62 µg/mL | acs.org |

| Quinoxaline derivatives I-IV | PC-3 | 2.11 - 4.11 µM | nih.gov |

| N-(phenyl)-3-(quinoxalin-2-ylamino) benzamide (B126) derivatives | HCT-116 | 4.4 µM | nih.gov |

| N-(phenyl)-3-(quinoxalin-2-ylamino) benzamide derivatives | MCF-7 | 5.3 µM | nih.gov |

A primary mechanism through which this compound derivatives exert their anticancer effects is by inducing apoptosis, or programmed cell death. Image analysis of HCT-116 cells treated with a potent derivative revealed significant morphological changes, including nuclear disintegration and chromatin fragmentation, which are hallmarks of apoptosis. nih.govrsc.org

Further mechanistic studies have confirmed these observations. In prostate cancer PC-3 cells, certain quinoxaline derivatives were found to induce apoptosis, which was demonstrated through Annexin V-FITC/PI double staining and DNA fragmentation assays. nih.gov This apoptotic induction is often linked to the modulation of key regulatory proteins. For example, treatment of PC-3 cells led to the upregulation of pro-apoptotic proteins like p53, caspase-3, and caspase-8, and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov

In addition to apoptosis, these compounds can interfere with the normal progression of the cell cycle. Flow cytometry analysis has shown that treatment with quinoxaline derivatives can cause cell cycle arrest at various phases. For instance, in PC-3 cells, compounds were shown to arrest the cell cycle at the S phase. nih.gov Other studies on different cell lines, such as MCF-7, have reported that related quinoxaline compounds can induce cell cycle arrest at the G1/S and G2/M phases. rsc.org

The anticancer activity of this compound derivatives is also attributed to their ability to inhibit crucial enzymes required for cancer cell proliferation and survival. One such target is Topoisomerase II, an enzyme that plays a critical role in DNA replication, transcription, and repair. Certain quinoxaline-based derivatives have demonstrated significant inhibitory effects against Topoisomerase II, with IC₅₀ values as low as 7.529 µM, comparable to the reference drug doxorubicin. nih.gov Molecular docking studies support these findings, indicating a strong binding affinity of these compounds for the enzyme's active site. nih.gov

Another key enzyme targeted by these compounds is Thymidylate Synthase (TS). TS is essential for the synthesis of thymidine (B127349) monophosphate, a necessary precursor for DNA synthesis. acs.org Molecular modeling studies have shown that derivatives of 3-phenylquinoxaline can act as good binders to the allosteric site of human thymidylate synthase (hTS). nih.govacs.org By binding to this site, the compounds are thought to stabilize the inactive conformation of the enzyme, thereby inhibiting its function and disrupting DNA synthesis in cancer cells. nih.gov

The cytotoxic activities described previously are a direct measure of the anti-proliferative effects of this compound derivatives. By inhibiting cell growth and viability, these compounds effectively halt the proliferation of cancer cells. The MTT assay, a standard colorimetric assay for measuring cellular metabolic activity, is commonly used to quantify these anti-proliferative effects. acs.org

Studies have consistently shown that these derivatives can significantly reduce cancer cell viability in a dose-dependent manner. nih.govnih.gov For example, out of 34 synthesized N-allyl quinoxalinecarboxamides, 22 compounds showed inhibitory action against HCT-116 cells, with IC₅₀ values ranging from 0.11 mg/mL to 0.78 mg/mL. rsc.org The anti-proliferative activity of various series of these compounds has been demonstrated across multiple cancer cell lines, including HCT-116, MCF-7, and HepG2, underscoring the broad-spectrum potential of this chemical scaffold. nih.govacs.org

Other Biological Activities

While the anticancer properties of this compound derivatives are extensively studied, these compounds also exhibit other important biological activities.

Quinoxaline derivatives have been identified as potential anti-inflammatory agents. researchgate.net Research has shown that certain novel quinoxalin-2(1H)-ones possess potent and selective inhibitory activity against cyclooxygenase-2 (COX-2). nih.gov COX-2 is an enzyme that plays a key role in the inflammatory response by mediating the production of prostaglandins. Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors. The anti-inflammatory potential of the quinoxaline scaffold suggests its utility in developing treatments for inflammatory conditions. nih.govalliedacademies.org

Hypoglycemic Activity and Insulin (B600854) Resistance Alleviation

The this compound scaffold has been identified as a promising starting point for the development of novel hypoglycemic agents. Research has demonstrated that derivatives of this compound can exhibit significant glucose-lowering effects and may help alleviate insulin resistance. nih.gov In one study, this compound was used as a lead compound to synthesize a series of new derivatives. nih.gov These compounds were evaluated for their effects on glucose levels in a high-glucose-induced insulin resistance model using LO2 liver cells. nih.gov

Several of the synthesized derivatives, including compounds 5b , 5g , 5i , 5n , and 6b , showed more potent glucose-lowering effects than the parent this compound. nih.gov Notably, compounds 5i and 6b not only surpassed the lead compound but also demonstrated better glucose-lowering activity than the positive control drug, Pioglitazone. nih.gov Further investigation revealed that both 5i and 6b could reduce glucose levels and mitigate insulin resistance in a concentration-dependent manner. nih.gov The quinoxaline scaffold is also considered a bioisostere of the quinazoline (B50416) ring, a key component in the structure of the DPP-4 inhibitor Linagliptin, further highlighting its potential in developing antidiabetic agents. nih.gov

The hypoglycemic activity of these derivatives is influenced by the nature and position of substituents on the core structure. For instance, the introduction of halogen atoms to the benzene (B151609) ring was found to enhance hypoglycemic activity in the order of Br > Cl > F. frontiersin.org Molecular docking studies have suggested that these compounds may exert their effects by interacting with various targets involved in glucose metabolism, such as SGLT2, GLUT1, and DPP4. nih.govfrontiersin.org Compound 6b , for example, showed a strong binding capacity towards SGLT2, indicating a potential mechanism for its hypoglycemic action. nih.gov

Table 1: In Vitro Hypoglycemic Activity of Selected this compound Derivatives

| Compound | Description | Relative Glucose-Lowering Effect vs. Lead Compound* | Relative Glucose-Lowering Effect vs. Pioglitazone* |

|---|---|---|---|

| Lead Compound | This compound | Baseline | Weaker |

| 5i | Derivative with Br substitution | Stronger | Better |

| 6b | Derivative with F substitution | Stronger | Better |

| 5b | Derivative | Stronger | N/A |

| 5g | Derivative | Stronger | N/A |

| 5n | Derivative | Stronger | N/A |

*As observed in high-glucose-induced LO2 cells. Data sourced from literature. nih.gov

Pesticidal Activities (Herbicidal, Fungicidal, Insecticidal)

Beyond its pharmacological potential in medicine, the this compound scaffold has been explored for agricultural applications, with several derivatives demonstrating notable pesticidal activities. acs.orgnih.govresearchgate.net Research into novel quinoxaline derivatives has shown that these compounds can possess a broad spectrum of activity, including herbicidal, fungicidal, and insecticidal properties. acs.orgresearchgate.net

In a study focused on newly synthesized quinoxaline derivatives, most of the tested compounds exhibited some level of pesticidal activity. acs.org Two compounds, in particular, stood out for their potent effects. 2-(6-methoxy-2-oxo-3-phenylquinoxalin-1(2H)-yl)acetonitrile (3f ) and 1-allyl-6-methoxy-3-phenylquinoxalin-2(1H)-one (3g ) were identified as the most active herbicides and fungicides within the tested series. acs.orgnih.govresearchgate.net

The fungicidal activity of compound 3f was found to be broad-spectrum, showing efficacy against the plant pathogen Colletotrichum species. acs.orgnih.govresearchgate.net Additionally, some of the synthesized quinoxaline compounds displayed insecticidal activity, indicating the versatility of this chemical scaffold in developing new crop protection agents. acs.orgnih.govresearchgate.net

Table 2: Summary of Pesticidal Activities of Key this compound Derivatives

| Compound | Activity Type | Key Findings |

|---|---|---|

| 3f (2-(6-methoxy-2-oxo-3-phenylquinoxalin-1(2H)-yl)acetonitrile) | Herbicidal, Fungicidal | Identified as one of the most active herbicides and fungicides in its series. acs.orgnih.govresearchgate.net Possesses broad-spectrum fungicidal activity against Colletotrichum species. acs.orgnih.govresearchgate.net |

| 3g (1-allyl-6-methoxy-3-phenylquinoxalin-2(1H)-one) | Herbicidal, Fungicidal | Identified as one of the most active herbicides and fungicides in its series. acs.orgnih.govresearchgate.net |

| General Derivatives | Insecticidal | Some compounds in the series showed insecticidal properties. acs.orgnih.gov |

The primary mechanism of action for the herbicidal activity of certain this compound derivatives has been identified as the inhibition of protoporphyrinogen (B1215707) oxidase (PPO). acs.orgnih.govresearchgate.net PPO is a crucial enzyme in the biosynthesis pathway of both chlorophyll (B73375) in plants and heme. ucanr.eduunl.edu The inhibition of this enzyme leads to the accumulation of protoporphyrinogen IX, which is then rapidly oxidized to protoporphyrin IX. ucanr.eduuni.lu This accumulation, in the presence of light and oxygen, generates highly reactive oxygen species that cause lipid peroxidation and disrupt cell membrane integrity, leading to rapid cell death and necrosis of plant tissues. ucanr.eduunl.edu

Mode-of-action studies specifically confirmed that compound 3f (2-(6-methoxy-2-oxo-3-phenylquinoxalin-1(2H)-yl)acetonitrile ) functions as a PPO-inhibiting herbicide. acs.orgnih.govresearchgate.net Computational studies have further explored the interaction between quinoxaline derivatives and the PPO active site. researchgate.net A study investigating 1-propyl-3-phenylquinoxalin-2(1H)-one revealed that the compound binds within the active site cavity of Nicotiana tabacum PPO (NtPPO), stabilized by a network of noncovalent interactions, including weak hydrogen bonding and π–stacking. researchgate.net This detailed understanding of the binding mechanism is valuable for designing more potent PPO-inhibiting herbicides based on the quinoxaline scaffold. researchgate.net

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the biological potency of the this compound scaffold. By systematically modifying different parts of the molecule, researchers can identify key structural features required for a desired biological effect. mdpi.com

The type and position of substituents on both the quinoxaline core and the C3-phenyl ring significantly impact the biological activity of these compounds.

For Hypoglycemic Activity: The introduction of halogen atoms onto the benzene ring of derivatives was shown to increase hypoglycemic activity. frontiersin.org A clear trend was observed where the potency followed the order: Bromo > Chloro > Fluoro substitution. frontiersin.org

For Anticancer Activity: In the context of anticancer activity, SAR studies on related quinoxaline derivatives have revealed several key principles. An NH linker at the third position of the quinoxaline nucleus is often essential for activity, while aliphatic linkers can decrease it. mdpi.com Furthermore, electron-withdrawing groups like a nitro (NO₂) group at the seventh position of the quinoxaline ring tend to decrease activity. mdpi.com

For Kinase Inhibition: When evaluating quinoxaline derivatives as Pim-1/2 kinase inhibitors, halogenated substituents at the 6-position were well-tolerated, maintaining a similar level of potency to the lead compound. mdpi.com Interestingly, smaller (Fluoro) and bulkier (Bromo) substituents at this position significantly improved the inhibition of the Pim-2 isoform. mdpi.com

The quinoxaline ring system and the C3-phenyl group are fundamental structural components that are often essential for biological activity.

Quinoxaline Scaffold: The quinoxaline system, a fused heterocycle of a benzene and a pyrazine (B50134) ring, is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide array of biological targets. mdpi.comresearchgate.net Its structural rigidity and electron-rich nitrogen atoms are key to its binding capabilities with enzymes and receptors. researchgate.net This core structure is considered essential for the activity of many biologically active quinoxaline derivatives. mdpi.com

Phenyl Ring: The phenyl ring at the C3 position plays a critical role in anchoring the molecule within the active site of target proteins. Molecular docking studies of various derivatives have shown the phenyl ring occupying specific hydrophobic pockets, such as the S1 pocket in certain enzymes. researchgate.net The orientation and substitution of this ring are pivotal for achieving high potency and selectivity. The benzene moiety is one of the most common rings found in marketed drugs, highlighting its importance as a scaffold or pharmacophore. acs.org

To enhance the drug-like properties and biological activity of this compound, modifications at the N1 position have been explored, including the introduction of peptidomimetic side chains. Peptidomimetics are designed to mimic natural peptides but often have improved stability and bioavailability. mdpi.com

Starting from this compound, a key intermediate, ethyl 3-(2-oxo-3-phenylquinoxalin-1(2H)-yl)propanoate , can be synthesized through a Michael reaction. researchgate.net This intermediate serves as a versatile anchor for building various side chains. For example, it can be reacted with hydroxylamine (B1172632) or hydrazine (B178648) to create peptidomimetic structures like N-hydroxy-3-(2-oxo-3-phenylquinoxalin-1(2H)-yl)propanamide and the corresponding hydrazide, respectively. researchgate.net

Further modifications of these side chains, such as reacting the hydrazide with isothiocyanates, can yield thiosemicarbazides. researchgate.net These synthetic strategies allow for the creation of a diverse library of compounds with varied side chains, enabling the fine-tuning of their interaction with biological targets and the optimization of their pharmacological profiles. researchgate.net

V. Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the chemical behavior of 3-Phenylquinoxalin-2(1H)-one. These theoretical approaches offer a detailed perspective on the molecule's geometry, orbital energies, and reactivity.

Density Functional Theory (DFT) has been widely employed to investigate the properties of this compound and its analogs. The B3LYP functional combined with the 6–311G(d,p) basis set is a commonly used method for these calculations, providing a reliable balance between accuracy and computational cost nih.govnih.goviucr.orgiucr.orgresearchgate.net.

Theoretical geometry optimization of this compound derivatives using DFT methods has been shown to be in good agreement with experimental results obtained from X-ray crystallography nih.govnih.goviucr.org. For instance, in studies of 1-alkyl-3-phenylquinoxalin-2-one derivatives, the calculated bond lengths and angles closely match the experimentally determined values nih.govnih.gov. The dihydroquinoxaline moiety in these compounds is typically not perfectly planar nih.goviucr.org. The phenyl ring is also inclined with respect to the quinoxaline (B1680401) ring system iucr.orgresearchgate.net. For example, in 1-nonyl-3-phenylquinoxalin-2-one, the dihedral angle between the phenyl ring and the quinoxaline ring system is 20.40(9)° iucr.orgresearchgate.net. In the case of 1-ethyl-3-phenyl-1,2-dihydroquinoxalin-2-one, the dihedral angle between the constituent rings of the dihydroquinoxaline moiety is 4.51(5)°, and the phenyl ring is inclined to the mean plane of the fused ring system by 30.87(4)° nih.gov.

| Compound | Parameter | Calculated (DFT) | Experimental (X-ray) | Reference |

|---|---|---|---|---|

| 1-nonyl-3-phenylquinoxalin-2-one | Dihedral Angle (Phenyl vs. Quinoxaline) | - | 20.40(9)° | iucr.orgresearchgate.net |

| Bond Lengths and Angles | Good agreement | Good agreement | nih.goviucr.org | |

| 1-ethyl-3-phenyl-1,2-dihydroquinoxalin-2-one | Dihedral Angle (Dihydroquinoxaline rings) | - | 4.51(5)° | nih.goviucr.org |

| Dihedral Angle (Phenyl vs. Fused Ring) | - | 30.87(4)° | nih.gov |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's stability and reactivity researchgate.netresearchgate.netwikipedia.org. A smaller energy gap generally implies higher reactivity researchgate.netwikipedia.org.

For derivatives of this compound, the HOMO and LUMO are typically localized over the entire molecular system nih.goviucr.org. DFT calculations have been used to determine the HOMO-LUMO energy gaps for various derivatives. For example, the calculated HOMO-LUMO energy gap for 1-nonyl-3-phenylquinoxalin-2-one is 3.8904 eV, with HOMO and LUMO energies of -6.1155 eV and -2.2251 eV, respectively nih.goviucr.orgresearchgate.net. Similarly, for 1-ethyl-3-phenyl-1,2-dihydroquinoxalin-2-one, the energy gap is 3.8918 eV, with HOMO and LUMO energies of -6.1381 eV and -2.2463 eV, respectively nih.goviucr.org.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| 1-nonyl-3-phenylquinoxalin-2-one | -6.1155 | -2.2251 | 3.8904 | nih.goviucr.orgresearchgate.net |

| 1-ethyl-3-phenyl-1,2-dihydroquinoxalin-2-one | -6.1381 | -2.2463 | 3.8918 | nih.goviucr.org |

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and identifying potential sites for electrophilic and nucleophilic attack rasayanjournal.co.in. The MEP surface illustrates regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack) rasayanjournal.co.in.

In addition to MEP maps, global reactivity descriptors derived from DFT calculations, such as electronegativity (χ), chemical hardness (η), and electrophilicity (ω), provide quantitative measures of a molecule's reactivity nih.goviucr.org. For 1-nonyl-3-phenylquinoxalin-2-one, these descriptors have been calculated to further understand its chemical behavior nih.goviucr.org.

| Descriptor | Symbol | Value | Reference |

|---|---|---|---|

| Electronegativity | χ | Calculated | nih.goviucr.org |

| Hardness | η | Calculated | nih.goviucr.org |

| Ionization Potential | I | Calculated | nih.goviucr.org |

| Electron Affinity | A | Calculated | nih.goviucr.org |

| Electrophilicity | ω | Calculated | nih.goviucr.org |

| Softness | σ | Calculated | nih.gov |

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into conformational changes and interactions with their environment. For instance, MD simulations have been performed for Methyl (2-oxo-3-phenylquinoxalin-1(2H)-yl) acetate to analyze the stability of the ligand-protein complex by examining parameters like the root-mean-square deviation (RMSD) of the ligand and protein backbone, the root-mean-square fluctuation (RMSF) of atoms, and the radius of gyration researchgate.net.

Density Functional Theory (DFT) Studies

Molecular Docking and Protein-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein, to form a stable complex. This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level .

Derivatives of this compound have been the subject of numerous molecular docking studies to explore their potential as inhibitors of various enzymes. For example, docking studies of quinoxaline derivatives with Cyclooxygenase-2 (COX-2) have been performed to understand the binding interactions within the active site mdpi.com. These studies often reveal key interactions, such as hydrogen bonds and pi-pi stacking, that are crucial for the ligand's affinity to the receptor mdpi.com. Similarly, new quinoxaline-2(1H)-one derivatives have been investigated as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), with docking studies revealing favorable binding patterns rsc.org. The binding energies and inhibition constants obtained from these simulations provide a quantitative measure of the binding affinity nih.gov.

| Derivative Class | Protein Target | Key Findings | Reference |

|---|---|---|---|

| Quinoxalin-2(1H)one derivatives | Cyclooxygenase-2 (COX-2) | Identification of hydrogen bond and pi-pi interactions within the active site. | mdpi.com |

| New quinoxaline-2(1H)-ones | VEGFR-2 | Demonstrated good binding patterns against the molecular target. | rsc.org |

| 1,2,3-triazole derivatives of quinoxaline | EGFR | Significant binding energies and inhibition constants in the nanomolar range. | nih.gov |

| N-alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides | Human Thymidylate Synthase (hTS) | Study of binding affinity to the allosteric site. | nih.gov |

Binding Affinity to Biological Targets (e.g., Thymidylate Synthase, Topoisomerase II, PPO)

Molecular docking studies have been instrumental in evaluating the binding affinity of this compound derivatives for various biological targets, suggesting their potential as inhibitors in key pathological pathways.

Thymidylate Synthase (TS): Derivatives of this compound have been investigated as potential anticancer agents by examining their binding affinity to the allosteric site of human thymidylate synthase (hTS). acs.orgacs.orgnih.gov Molecular docking studies have been employed to understand the structure-activity relationship, indicating that the quinoxaline ring serves as a suitable scaffold for carrying a peptidomimetic side chain at the 3-position to interact with this enzyme. acs.org These computational models help rationalize the observed antiproliferative activity against cancer cell lines such as HCT-116 and MCF-7. acs.orgacs.org

Topoisomerase II: The broader quinoxaline scaffold has been identified as a promising framework for developing Topoisomerase II inhibitors. nih.gov Computational designs of related triazoloquinoxalines, for instance, have been evaluated for their DNA binding and Topo-II inhibitory activities, which are crucial mechanisms for many anticancer drugs. nih.gov

Polyphenol Oxidase (PPO): The interaction between 1-propyl-3-phenylquinoxalin-2(1H)-one, a derivative of the core compound, and the active site of Nicotiana tabacum PPO (NtPPO) has been explored. researchgate.net An integrated approach combining molecular docking with DFT-based quantum mechanics was used to investigate the atomic-level interactions within the enzyme's active site. researchgate.net

Identification of Active Site Interactions and Binding Pockets

Computational docking not only predicts binding affinity but also elucidates the specific interactions between a ligand and the amino acid residues within the binding pocket of a biological target.

Thymidylate Synthase (hTS): For derivatives of 3-phenylquinoxalin-2(1H)-thione, docking results revealed that the most active compounds situate themselves at the interface of the hTS homodimer. acs.orgnih.gov They establish crucial interactions with key residues from both chains of the enzyme, which is thought to stabilize its inactive conformation. nih.gov The stability of these compounds within the binding pocket can be influenced by structural modifications; for example, a long hydrophobic alkyl chain was found to be exposed to the solvent, which could potentially reduce the stability of the ligand-protein complex. acs.org

Other Targets: In studies of related quinoxaline derivatives targeting enzymes like COX-2, specific interactions have been identified. For example, hydrogen bonds with residues such as Tyr355 and Arg120, alongside π-π interactions with Tyr355, were found to be critical for binding. mdpi.com Such findings highlight the importance of the quinoxaline core and its substituents in establishing a stable conformation within an enzyme's active site. mdpi.com

Non-Covalent Interaction Analysis

Non-covalent interactions are fundamental to the supramolecular architecture of this compound in the solid state and its binding to biological receptors. Advanced computational methods are used to analyze and quantify these forces.

Hydrogen Bonding Interactions (N-H⋯O, C-H⋯O, C-H⋯N, C-H⋯Cl)

Hydrogen bonds are among the most significant non-covalent interactions observed in the crystal structures of this compound and its derivatives.

C-H⋯O and C-H⋯N Interactions: In the crystal packing of a dimeric derivative, 3-phenyl-1-{3-[(3-phenylquinoxalin-2-yl)oxy]propyl}-1,2-dihydroquinoxalin-2-one, molecules are linked into chains by C—H⋯O and C—H⋯N hydrogen bonds. nih.gov Similarly, weak C—H⋯O interactions are observed in the crystal structure of 1-allyl-3-phenylquinoxalin-2(1H)-one. nih.govnih.gov Hirshfeld surface analysis of 1-alkyl-3-phenylquinoxalin-2(1H)-one derivatives also confirms the presence of C-H⋯O intermolecular interactions. nih.gov

N-H⋯O Interactions: In the closely related compound 3-methyl-1H-quinoxalin-2-one, molecular dimers are formed through strong intermolecular N—H⋯O hydrogen bonds. researchgate.net

The table below summarizes key hydrogen bond data from crystallographic studies of this compound derivatives.

| Interaction Type | Donor-Acceptor Distance (Å) | Compound |

| N—H⋯O | 2.792 (4) | 3-methyl-1H-quinoxalin-2-one researchgate.net |

| C—H⋯N | 3.560 (6) | 3-methyl-1H-quinoxalin-2-one researchgate.net |

| C—H⋯O | Not Specified | 1-allyl-3-phenylquinoxalin-2(1H)-one nih.gov |

π-Stacking and Aromatic Interactions

Aromatic interactions, particularly π-stacking, play a crucial role in the crystal cohesion and stabilization of the supramolecular framework of this compound derivatives.

Crystal structure analyses reveal that π-stacking interactions are a recurring feature. In 1-allyl-3-phenylquinoxalin-2(1H)-one, π-stacking along the b-axis contributes significantly to crystal cohesion, with an average distance of 3.397 (3) Å between quinoxaline moieties. nih.govnih.gov Similar interactions are observed in other derivatives, where they link molecular chains together. nih.gov In 1-pentyl-3-phenylquinoxalin-2(1H)-one, X-ray crystallography showed that π-stacking and unconventional C—H⋯O/π hydrogen bonding are significant in the solid-state framework. researchgate.net

The table below presents reported π-stacking distances for various derivatives.

| Compound | π-Stacking Distance (Å) |

| 1-allyl-3-phenylquinoxalin-2(1H)-one | 3.397 (3) nih.govnih.gov |

| 3-methyl-1H-quinoxalin-2-one | 3.972 (6) researchgate.net |

Quantitative Analysis (QTAIM, IGM, NBO)

To gain a deeper, quantitative understanding of the non-covalent interactions, modern computational tools such as the Quantum Theory of Atoms-in-Molecules (QTAIM), the Independent Gradient Model (IGM), and Natural Bond Orbital (NBO) analysis are employed.

For derivatives like 1-propyl-3-phenylquinoxalin-2(1H)-one, these methods have been used to theoretically evaluate the nature and strength of observed non-covalent interactions with biological targets like PPO. researchgate.net A study on 1-pentyl-3-phenylquinoxalin-2(1H)-one also utilized NBO, QTAIM, and other computational tools to thoroughly discuss the prevalent non-covalent interactions that define its structural and chemical reactivity properties. researchgate.net NBO analysis is particularly useful as it examines the single-electron density matrix to define atomic orbitals and the bonds between atoms within the molecular context. researchgate.net

Vii. Applications Beyond Pharmaceutical and Pesticidal Contexts

Materials Science Applications

The quinoxalinone core, characterized by its π-conjugated system, serves as a versatile building block in materials science. Its derivatives are explored for their optical and electronic properties, leading to applications in analytical chemistry and electronics.

Sensing Alkali Metal Ions

The quinoxaline (B1680401) scaffold has been widely investigated for the development of chemosensors for various analytes, including cations, anions, and small molecules. nih.gov These sensors often operate on principles such as photoinduced electron transfer (PET) or intramolecular charge transfer (ICT), leading to a detectable change in color (colorimetric) or fluorescence (fluorometric) upon binding with the target analyte. While functionalized quinoxaline derivatives have been successfully employed to detect a range of ions, the specific application of 3-phenylquinoxalin-2(1H)-one for the selective sensing of alkali metal ions (e.g., Na⁺, K⁺) is not a prominent area in the reviewed literature. However, the adaptability of the quinoxaline framework suggests that with appropriate functionalization, such as the incorporation of a crown ether or aza-crown moiety, derivatives could be designed for this purpose.

Semiconductor Polymers

The electron-deficient nature of the quinoxaline ring makes it an excellent building block for creating donor-acceptor (D-A) type conjugated polymers for organic electronic applications. frontiersin.orgnih.gov In these polymers, the quinoxaline unit serves as the electron-acceptor moiety, which is copolymerized with an electron-donating unit. This D-A architecture leads to a strong intramolecular charge transfer effect, which narrows the polymer's band gap and is beneficial for charge transport. frontiersin.orgnih.gov

These polymers are often synthesized via palladium-catalyzed cross-coupling reactions, such as Stille coupling. frontiersin.org The resulting materials exhibit p-type semiconductor properties and have been used as the active layer in Organic Field-Effect Transistors (OFETs). For instance, a polymer incorporating a quinoxaline derivative demonstrated good stability and a hole mobility of up to 0.12 cm² V⁻¹ s⁻¹. frontiersin.org The introduction of fluorine atoms onto the quinoxaline unit is a common strategy to further tune the electronic properties, such as the HOMO and LUMO energy levels, and improve device performance. koreascience.kracs.org

| Polymer Name | Donor Unit | Acceptor Unit | HOMO Level (eV) | LUMO Level (eV) | Optical Band Gap (eV) | Application | Reference |

|---|---|---|---|---|---|---|---|

| PQ1 | Indacenodithiophene (IDT) | Quinoxaline | -5.48 | - | - | OFET | frontiersin.org |

| PBQxF | Dioctyloxybenzodithiophene | 6,7-difluoro-2,3-dihexylquinoxaline | -5.17 | -3.38 | 1.79 | OPV | koreascience.kr |

| PBDTQxF | Dioctyloxybenzodithiophene | 6,7-difluoro-2,3-dihexyl-5,8-di(thiophen-2-yl)quinoxaline | -5.22 | -3.48 | 1.74 | OPV | koreascience.kr |

Corrosion Inhibition

Derivatives of this compound have been extensively studied as effective corrosion inhibitors for metals, particularly for mild steel and carbon steel in acidic environments like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄). africaresearchconnects.comderpharmachemica.comsemanticscholar.org These organic compounds function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. semanticscholar.org This adsorption process impedes both the anodic dissolution of the metal and the cathodic hydrogen evolution reactions. africaresearchconnects.com The inhibition efficiency is attributed to the molecular structure, which includes a planar quinoxaline ring, a phenyl group, and heteroatoms (nitrogen and oxygen), all of which can act as active centers for adsorption onto the metal surface. orientjchem.org

Adsorption Isotherms (e.g., Langmuir)

The mechanism of interaction between the quinoxalinone inhibitor and the metal surface is typically elucidated by fitting experimental data to various adsorption isotherms. Numerous studies have shown that the adsorption of this compound derivatives on steel surfaces is well-described by the Langmuir adsorption isotherm. africaresearchconnects.comsemanticscholar.orgorientjchem.orgnajah.edunajah.eduproquest.com The adherence to the Langmuir model implies that the inhibitor molecules form a monolayer on the metal surface, with no interaction between the adsorbed molecules. jocpr.com This model assumes a homogeneous surface with a fixed number of adsorption sites, and the adsorption is considered reversible. The strength and nature of this adsorption can be evaluated by calculating the standard free energy of adsorption (ΔG°ads), which helps to distinguish between physical adsorption (physisorption) and chemical adsorption (chemisorption).

Electrochemical Studies (PDP, EIS)

Electrochemical techniques are pivotal in evaluating the performance and mechanism of corrosion inhibitors. Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS) are the most common methods employed.

Potentiodynamic Polarization (PDP): PDP studies involve polarizing the working electrode (the metal sample) and measuring the resulting current density. The plots of potential versus the logarithm of current density (Tafel plots) provide key parameters like corrosion potential (E_corr), corrosion current density (i_corr), and Tafel slopes (βa and βc). The addition of quinoxalinone inhibitors typically causes a significant reduction in i_corr. africaresearchconnects.com These compounds are often classified as mixed-type inhibitors, as they influence both the anodic and cathodic branches of the polarization curve, meaning they suppress both metal dissolution and hydrogen evolution reactions. africaresearchconnects.comsemanticscholar.orgnajah.edumdpi.com

Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides detailed information about the electrode/electrolyte interface. The data is often presented as Nyquist plots, where the diameter of the semicircle corresponds to the charge transfer resistance (R_ct). semanticscholar.org In the presence of an effective inhibitor like a this compound derivative, the R_ct value increases significantly, indicating a slowing of the corrosion rate at the metal surface. africaresearchconnects.comsemanticscholar.org Simultaneously, the double-layer capacitance (C_dl) value tends to decrease. This decrease is attributed to the adsorption of the inhibitor molecules onto the metal surface, which displaces water molecules and reduces the local dielectric constant and/or increases the thickness of the electrical double layer. semanticscholar.org

| Concentration (M) | E_corr (mV/SCE) | i_corr (µA/cm²) | Inhibition Efficiency η (%) |

|---|---|---|---|

| Blank | -474 | 1150 | - |

| 10⁻⁶ | -480 | 540 | 53 |

| 10⁻⁵ | -482 | 364 | 68 |

| 10⁻⁴ | -490 | 201 | 83 |

| 10⁻³ | -498 | 104 | 91 |

| Concentration (M) | R_ct (Ω cm²) | C_dl (µF/cm²) | Inhibition Efficiency η (%) |

|---|---|---|---|

| Blank | 60.6 | 85.4 | - |

| 10⁻⁶ | 188.4 | 62.5 | 67.8 |

| 10⁻⁵ | 498.2 | 50.1 | 87.8 |

| 10⁻⁴ | 985.7 | 35.6 | 93.8 |

| 10⁻³ | 1301.1 | 22.4 | 95.3 |

Surface Characterization (SEM)

Information regarding the surface characterization of this compound using Scanning Electron Microscopy (SEM) is not available in the reviewed scientific literature. While extensive research has been conducted on the synthesis and crystal structure of this compound and its derivatives, the focus has primarily been on analytical techniques such as X-ray crystallography and Hirshfeld surface analysis to understand its molecular geometry and intermolecular interactions. nih.govnih.govnih.gov

Current research provides detailed insights into the crystalline arrangement, including bond lengths, bond angles, and the nature of intermolecular contacts like hydrogen bonding and π-stacking. nih.govnih.govnih.govnih.gov However, studies detailing the use of SEM to analyze the surface morphology, topography, or composition of materials based on this compound have not been identified.

Viii. Emerging Trends and Future Directions in 3 Phenylquinoxalin 2 1h One Research

Development of Novel Synthetic Routes with Enhanced Sustainability

In recent years, the synthesis of 3-phenylquinoxalin-2(1H)-one and its analogs has seen a significant shift towards more environmentally benign and efficient methodologies, aligning with the principles of green chemistry. jddhs.comresearchgate.net Researchers are actively exploring alternatives to traditional synthetic methods that often rely on harsh reagents, toxic solvents, and energy-intensive conditions.

A prominent trend is the adoption of visible-light-promoted reactions, which offer a milder and more sustainable approach to synthesis. For instance, visible-light-driven divergent transformations of quinoxalin-2(1H)-ones have been developed using hydrogen peroxide as a green oxidant. rsc.org This method demonstrates high atom economy and proceeds under mild conditions. rsc.org Similarly, visible-light-promoted decarboxylative C–H acylation of N-methyl-3-phenylquinoxalin-2(1H)-ones has been achieved at room temperature using dual palladium–photoredox catalysis. researchgate.net Another innovative approach involves the electrochemical oxidative cross-dehydrogenative coupling of quinoxalin-2(1H)-ones with indoles, providing a catalyst- and chemical oxidant-free synthesis of 3-(indol-2-yl)quinoxalin-2(1H)-ones. rsc.org

The use of heterogeneous catalysts is another cornerstone of sustainable synthesis in this area. mdpi.com These catalysts are easily separable from the reaction mixture, allowing for their recycling and reuse, which is both economically and environmentally advantageous. mdpi.com For example, Ba/PANI nanocomposites have been employed as heterogeneous mesoporous nanocatalysts for the synthesis of 3-substituted styrylquinoxalin-2(1H)-ones. mdpi.com Furthermore, mechanochemistry, such as piezochemically-driven decarboxylation coupling using BaTiO3, presents a solvent-free strategy with short reaction times. mdpi.com

These green chemistry techniques not only reduce the environmental footprint of synthesizing this compound derivatives but also often lead to higher yields and novel molecular architectures that were previously difficult to access. researchgate.net

Targeted Drug Design and Discovery through Advanced SAR and Computational Methods

The design of novel this compound derivatives with enhanced therapeutic potential is increasingly being guided by advanced computational methods and detailed structure-activity relationship (SAR) studies. researchgate.netnih.gov These in silico approaches allow for the rational design of molecules with improved affinity and selectivity for specific biological targets, thereby accelerating the drug discovery process. nih.gov

Molecular docking is a key computational tool being used to predict the binding interactions between this compound analogs and their target proteins. rsc.orgnih.gov For instance, docking studies have been instrumental in designing new derivatives as potential inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in cancer therapy. nih.govrsc.org These studies have revealed specific binding patterns and highlighted the crucial role of the quinoxaline (B1680401) ring and its substituents in target engagement. researchgate.net Similarly, computational modeling has been used to identify key residues for homodimer binding in human thymidylate synthase, another cancer-related enzyme. nih.gov